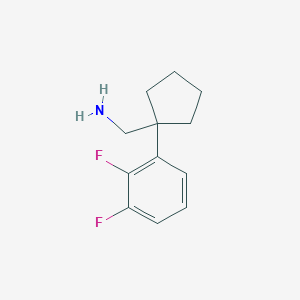

1-(2,3-Difluorophenyl)cyclopentanemethanamine

Description

1-(2,3-Difluorophenyl)cyclopentanemethanamine (CAS: 1260826-90-1, referred to as the "target compound") is a cyclopentane-based secondary amine with a 2,3-difluorophenyl substituent. Structurally, it consists of a cyclopentane ring fused to a methanamine group (-CH2NH2) and a 2,3-difluorophenyl moiety. This compound is of interest in medicinal chemistry due to the fluorine atoms' ability to modulate electronic properties and bioavailability, while the cyclopentane ring provides conformational rigidity . Its synthesis often involves multi-step reactions, including cyclization and fluorination steps, as seen in derivatives like those described in EP 4 374 877 A2 .

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

[1-(2,3-difluorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 |

InChI Key |

OHHYGCQTASTKJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)cyclopentanemethanamine typically involves several steps. One common method includes the reaction of 2,3-difluorobenzyl chloride with cyclopentylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopentanemethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in studies related to enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.

Medicine: Research involving this compound includes the investigation of its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 2,3-difluoro substitution (target compound) creates a sterically hindered and electron-deficient aromatic system compared to 2,5-difluoro (SY226126) or 3-fluoro () analogs. This may influence binding affinity in receptor-ligand interactions .

Cycloalkane Ring Size :

- Cyclopentane rings (target compound) offer greater conformational flexibility than cyclopropane (SY015557) or cyclobutane (e.g., SY225705) derivatives. This flexibility may enhance interactions with hydrophobic binding pockets .

Functional Group Modifications :

- Replacing the methanamine group with a carbonitrile () reduces basicity and hydrogen-bonding capacity, which could alter solubility and target selectivity .

- Hydrochloride salt formation (e.g., 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride, CAS 1803599-93-0) improves aqueous solubility, a critical factor for bioavailability .

Physicochemical and Pharmacological Comparisons

- Polarity and Solubility : The methanamine group in the target compound confers higher polarity than its carbonitrile analog (), but lower than carboxylic acid derivatives (e.g., SY225746, CAS 92902-95-9) .

- Metabolic Stability: Fluorine atoms at the 2,3-positions may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in studies of similar compounds .

- Synthetic Accessibility : Derivatives like the target compound require specialized reagents (e.g., 2,3-difluorobenzaldehyde, as in ), whereas cyclopropane analogs (e.g., SY015557) involve simpler ring-closing strategies .

Biological Activity

1-(2,3-Difluorophenyl)cyclopentanemethanamine is a compound that has garnered attention for its potential biological activity, particularly in therapeutic applications. This article reviews the available literature and research findings regarding its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

1-(2,3-Difluorophenyl)cyclopentanemethanamine can be characterized by its unique chemical structure, which includes a cyclopentane ring substituted with a difluorophenyl group. The presence of fluorine atoms can influence the compound's lipophilicity and biological interactions.

Preliminary studies suggest that 1-(2,3-Difluorophenyl)cyclopentanemethanamine may act on various biological targets, potentially modulating signaling pathways involved in cellular processes. Specific mechanisms are still under investigation, but early indications show promise in areas such as:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, which could have implications for mood disorders and neurodegenerative diseases.

- Cell Proliferation : There is evidence suggesting that it may influence cell cycle regulation, possibly through pathways associated with tumor suppression.

Case Studies and Experimental Data

A range of studies has been conducted to assess the biological activity of this compound. Below is a summary of key findings:

These findings indicate that 1-(2,3-Difluorophenyl)cyclopentanemethanamine has multifaceted biological activities that warrant further exploration.

Safety and Toxicology

Initial toxicity assessments suggest that while the compound exhibits notable bioactivity, it also presents some safety concerns:

- Skin Irritation : Classified as a skin irritant (H315).

- Eye Irritation : Identified as causing serious eye irritation (H319) .

These safety profiles underline the importance of conducting thorough toxicological evaluations before advancing to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.